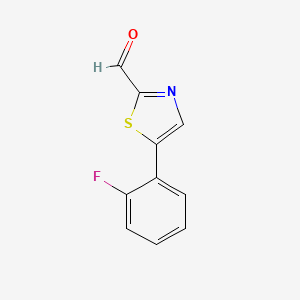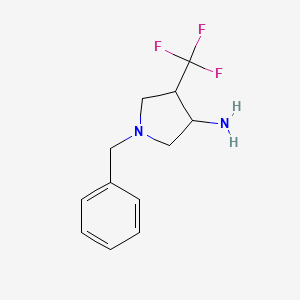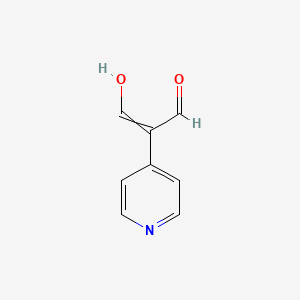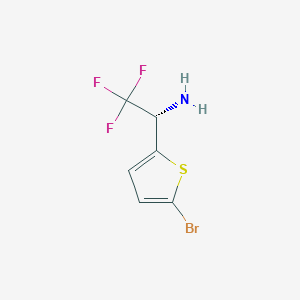![molecular formula C6H12ClNO B15148799 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 2306264-01-5](/img/structure/B15148799.png)
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[221]heptan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can open the bicyclic ring, leading to linear or monocyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxygen bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or lactones.
Reduction: Formation of linear or monocyclic amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxygen bridge and amine group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound without the amine group, used in similar applications but with different reactivity.
7-Oxabicyclo[2.2.1]heptan-2-one: An oxidized form of the compound, often used in synthetic chemistry.
7-Oxabicyclo[2.2.1]heptan-2-ol: A hydroxylated derivative with distinct chemical properties and applications.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its combination of a bicyclic structure with an oxygen bridge and an amine group. This combination imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
2306264-01-5 |
|---|---|
Fórmula molecular |
C6H12ClNO |
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h4-6H,1-3,7H2;1H |
Clave InChI |
PWDJLVSMCBXGFN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1O2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide](/img/structure/B15148718.png)
![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)

![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)

